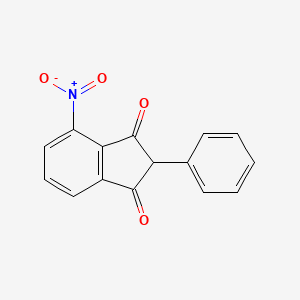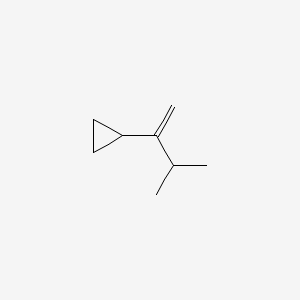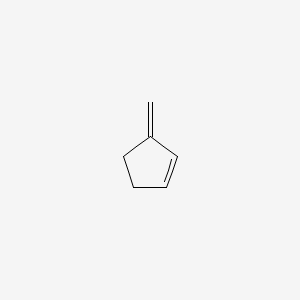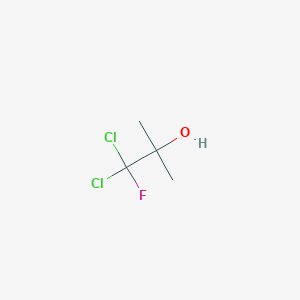
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C₄H₇Cl₂FO It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a carbon chain
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol can be synthesized through several methods. One common route involves the reaction of trichlorofluoromethane with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or other separation techniques to achieve the required purity levels .
化学反応の分析
Types of Reactions
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
科学的研究の応用
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-dichloro-1-fluoro-2-methylpropan-2-ol involves its interaction with molecular targets through its halogen and hydroxyl groups. These interactions can lead to the formation of covalent bonds or hydrogen bonds with target molecules, affecting their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
類似化合物との比較
Similar Compounds
- 1,1-Dichloro-1-fluoroethane
- 1,1,1-Trifluoro-2-methylpropan-2-ol
- 1,1-Dichloro-2-fluoroethane
Uniqueness
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol is unique due to the presence of both chlorine and fluorine atoms in its structure, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for specific applications where such properties are desired .
特性
CAS番号 |
421-71-6 |
|---|---|
分子式 |
C4H7Cl2FO |
分子量 |
161.00 g/mol |
IUPAC名 |
1,1-dichloro-1-fluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H7Cl2FO/c1-3(2,8)4(5,6)7/h8H,1-2H3 |
InChIキー |
BKZKUHZMXSWSGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(F)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



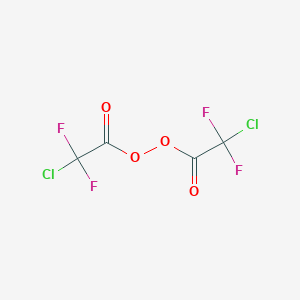
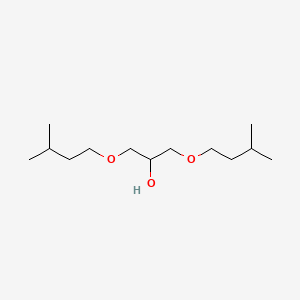
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
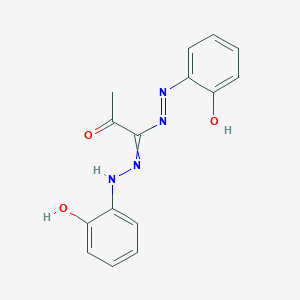

![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
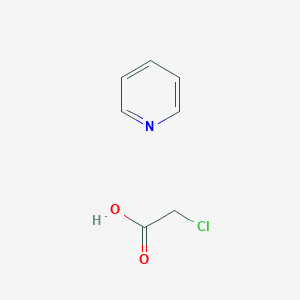
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
